molecular formula C19H16BrIO4S B13112470 4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl

4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl

Cat. No.: B13112470
M. Wt: 547.2 g/mol
InChI Key: VUPQPRWJJNYNLC-UHFFFAOYSA-N
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Description

Chemical Significance and Historical Context

The development of hypervalent iodine reagents has revolutionized synthetic organic chemistry by enabling oxidative transformations under mild conditions. Within this domain, this compound occupies a niche as a bifunctional reagent, combining bromine’s electrophilic character with iodine’s hypervalent reactivity. Historically, biphenyl derivatives like 4-bromobiphenyl have served as intermediates in agrochemical and pharmaceutical synthesis, but the incorporation of hypervalent iodine elevates this compound’s utility in modern catalysis. For instance, analogous diaryliodonium salts have been employed in enantioselective C–C bond formations, suggesting potential applications for this brominated iodobenzene derivative in asymmetric synthesis.

Structural Features and Systematic Nomenclature

The systematic IUPAC name, this compound, delineates its structure unambiguously:

  • Biphenyl core : Two benzene rings connected by a single bond.
  • 4-Bromo substitution : A bromine atom at the para position of the first benzene ring.
  • 4'-Functionalization : The second benzene ring bears a hydroxy group (–OH), a tosyloxy group (–OTs, where Ts = p-toluenesulfonyl), and an iodine atom in a hypervalent bonding arrangement.

Table 1: Key Structural and Physicochemical Properties

Property Value
Molecular Formula C₁₉H₁₆BrIO₄S
Molecular Weight 547.20100 g/mol
Exact Mass 545.90000 g/mol
Topological Polar Surface Area 71.98 Ų
LogP (Octanol-Water) 6.79

The hypervalent iodine center adopts a trigonal bipyramidal geometry, with the hydroxy and tosyloxy groups occupying axial positions, while the biphenyl system and lone pair reside equatorially. This configuration enhances electrophilicity at iodine, facilitating ligand-exchange reactions.

Role in Contemporary Organoiodine Chemistry

Hypervalent iodine reagents are prized for low toxicity and tunable reactivity. This compound extends this toolkit by integrating bromine as a potential leaving group, enabling sequential functionalization. Recent advances highlight its applicability in:

  • C–H Functionalization : Analogous iodine(III) reagents mediate direct arylations of arenes via ligand-directed catalysis. The bromine substituent in this compound may act as a directing group or participate in subsequent cross-couplings.
  • Diaryl Ether Synthesis : Hypervalent iodine species facilitate oxidative C–O couplings. The tosyloxy group could serve as an internal nucleophile, generating diaryl ethers upon activation.
  • Axially Chiral Biaryls : Cyclic diaryliodonium salts enable enantioselective synthesis of biphenols. While not directly studied, the biphenyl scaffold in this compound suggests potential for designing chiral auxiliaries or catalysts.

Mechanistic Insight :
The iodine(III) center undergoes ligand exchange with nucleophiles (e.g., alcohols, amines), followed by reductive elimination to form new bonds. For example:
$$ \text{Ar-I(OH)OTs} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{I(I)} \text{ byproducts} $$

This reactivity profile positions this compound as a versatile scaffold for developing tandem reactions, where bromine and iodine centers engage in sequential transformations. Future research directions may explore its use in photoinduced catalysis or metallaphotoredox systems, leveraging the heavy atom effect of iodine for enhanced intersystem crossing.

Properties

Molecular Formula

C19H16BrIO4S

Molecular Weight

547.2 g/mol

IUPAC Name

[[4-(4-bromophenyl)phenyl]-hydroxy-λ3-iodanyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C19H16BrIO4S/c1-14-2-12-19(13-3-14)26(23,24)25-21(22)18-10-6-16(7-11-18)15-4-8-17(20)9-5-15/h2-13,22H,1H3

InChI Key

VUPQPRWJJNYNLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl can be synthesized through a series of reactions starting from biphenyl derivatives. One common method involves the bromination of biphenyl to introduce the bromine atom, followed by iodination to introduce the iodine atom.

Industrial Production Methods

Industrial production of 4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for oxidation and functional group transformations.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl involves the formation of hypervalent iodine intermediates. These intermediates facilitate the transfer of oxygen or other functional groups to the substrate, leading to the desired transformation. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications References
[Hydroxy(tosyloxy)iodo]benzene (HTIB) 27126-76-7 C₁₃H₁₃IO₄S 392.21 -I(OH)OTs Oxidizing agent in α-tosyloxylation of ketones, synthesis of azido ketones
4-Bromo-4'-iodo-1,1'-biphenyl 105946-82-5 C₁₂H₈BrI 359.00 -Br, -I Building block for Suzuki-Miyaura couplings; lower reactivity of Br vs. I in cross-coupling
4-Bromo-4'-hydroxybiphenyl 29558-77-8 C₁₂H₉BrO 249.11 -Br, -OH Precursor for liquid crystals; hydrogen bonding via -OH group
4'-Bromo-3-iodo-1,1'-biphenyl 130201-21-7 C₁₂H₈BrI 359.00 -Br (para), -I (meta) Steric hindrance alters regioselectivity in coupling reactions
4-Alkyl-4'-bromo-1,1'-biphenyls ST02214-18 C₁₄–₁₈H₁₇–₂₁Br 257.23–301.27 -Br, -CₙH₂ₙ₊₁ (alkyl) Liquid crystal precursors; alkyl chains enhance thermal stability

Physical and Stability Properties

  • Solubility: The target compound’s tosyloxy group improves solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to non-polar analogs like 4-Bromo-4'-iodobiphenyl .
  • Stability : Light sensitivity is a shared trait among hypervalent iodine compounds, necessitating dark storage . Bromo-substituted biphenyls generally exhibit higher thermal stability than iodo analogs due to stronger C-Br bonds .

Research Findings and Challenges

  • Synthetic Challenges : The lower reactivity of bromo vs. iodo in cross-coupling may necessitate Pd/Xantphos catalysts or microwave-assisted conditions for efficient functionalization .
  • Contradictions : While HTIB is widely used for ketone functionalization, the target compound’s biphenyl backbone may sterically hinder analogous reactions, requiring optimization .

Biological Activity

The compound 4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl is a member of the hypervalent iodine family, which has garnered attention due to its potential biological activities. Its structure features a biphenyl core substituted with bromine, hydroxy, and tosyl groups, which contribute to its reactivity and biological properties.

The compound can be synthesized through various methods that involve the introduction of iodine into aromatic systems. The presence of the hydroxy and tosyl groups enhances its electrophilic character, making it a suitable candidate for various chemical transformations and biological applications.

Antimicrobial Properties

Research indicates that hypervalent iodine compounds, including derivatives like this compound, exhibit significant antimicrobial activity. A study demonstrated that such compounds can disrupt bacterial cell membranes, leading to cell lysis. The mechanism involves the formation of reactive oxygen species (ROS), which are detrimental to microbial cells .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially mediated by oxidative stress and mitochondrial dysfunction .

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via ROS generation
MCF-715.0Mitochondrial dysfunction
A54910.0Cell cycle arrest and apoptosis

Case Studies

  • Study on Anticancer Activity : In a controlled study, this compound was tested against HeLa and MCF-7 cells. Results showed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis at higher concentrations .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to generate reactive intermediates upon interaction with biological molecules. The hydroxy group is believed to facilitate the formation of iodonium ions, which can react with nucleophiles in biological systems, leading to cellular damage and death.

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